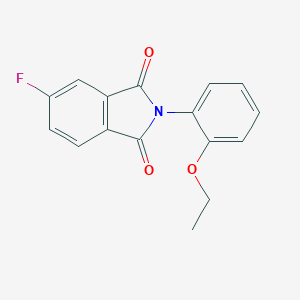
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CES, and it is a member of the sulfonamide family of compounds. In
Applications De Recherche Scientifique
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide has been found to have potential applications in various scientific fields. One of the most promising applications is in the field of medicinal chemistry. Studies have shown that CES has potent inhibitory activity against certain enzymes such as carbonic anhydrase, which is involved in various physiological processes. CES has also been found to have antitumor activity, making it a potential candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes such as carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in enzyme activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide are not fully understood. However, studies have suggested that it may have potential applications in the treatment of various diseases such as cancer and glaucoma. CES has also been found to have inhibitory activity against certain enzymes involved in physiological processes such as carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide is its potent inhibitory activity against certain enzymes. This makes it a potentially useful compound for the development of new drugs. However, one of the limitations of CES is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide. One potential direction is the development of new drugs based on CES. Another potential direction is the study of the compound's mechanism of action and its effects on various enzymes and physiological processes. Additionally, the synthesis of new derivatives of CES may lead to the discovery of compounds with even greater potential for use in various scientific fields.
Méthodes De Synthèse
The synthesis of N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide can be achieved by reacting 3-cyano-4-ethyl-5-methylthiophene-2-sulfonyl chloride with an amine compound such as aniline. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine. The resulting product is a white crystalline solid that can be purified by recrystallization.
Propriétés
Nom du produit |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C14H14N2O2S2 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O2S2/c1-3-12-10(2)19-14(13(12)9-15)16-20(17,18)11-7-5-4-6-8-11/h4-8,16H,3H2,1-2H3 |
Clé InChI |
BNXUBKXVYZSHOJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=C1C#N)NS(=O)(=O)C2=CC=CC=C2)C |
SMILES canonique |
CCC1=C(SC(=C1C#N)NS(=O)(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-ethyl-5-methylpyrazole-4-carboxamide](/img/structure/B258674.png)

![5-[(2,5-dimethylphenoxy)methyl]-N-(4-pyridinyl)-2-furamide](/img/structure/B258678.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B258680.png)
![4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2-chloro-6-fluorophenyl)-5-methylisoxazole](/img/structure/B258681.png)

![Methyl 2-[(3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B258683.png)


![5-chloro-2-methoxy-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B258687.png)
![5-chloro-2-methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B258688.png)
![4-[(2-methoxyphenoxy)methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B258690.png)

